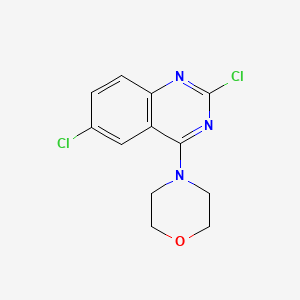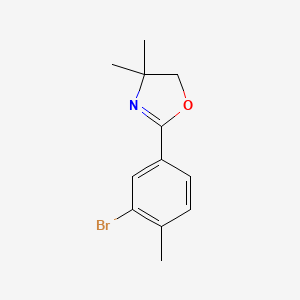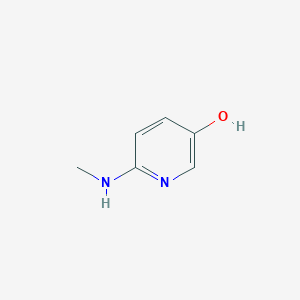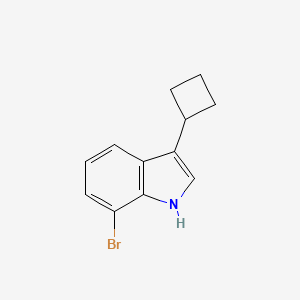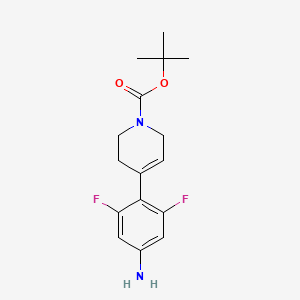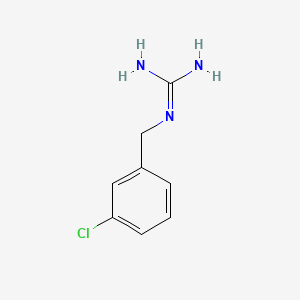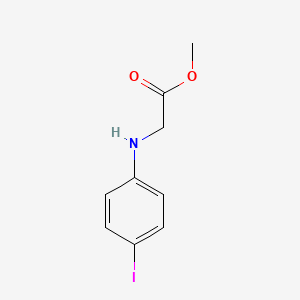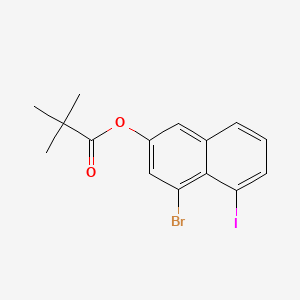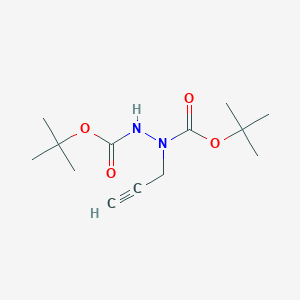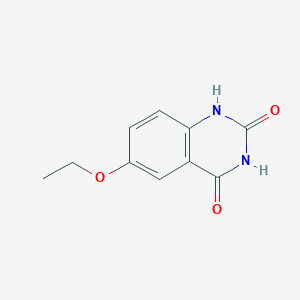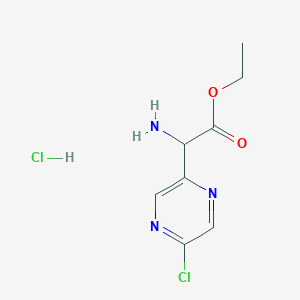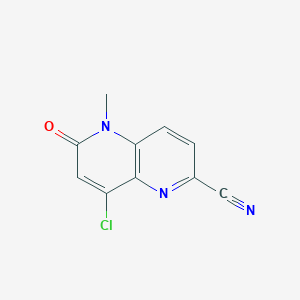![molecular formula C21H16FN B13928285 4-(3,5-Dimethylphenyl)-7-fluorobenzo[f]isoquinoline](/img/structure/B13928285.png)
4-(3,5-Dimethylphenyl)-7-fluorobenzo[f]isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,5-Dimethylphenyl)-7-fluorobenzo[f]isoquinoline is a fluorinated isoquinoline derivative. Isoquinolines are a class of heterocyclic aromatic organic compounds that are widely studied due to their significant biological activities and applications in various fields such as pharmaceuticals, materials science, and organic electronics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the cyclization of a precursor bearing a pre-fluorinated benzene ring . This can be achieved through various cyclization reactions such as the Bischler-Napieralski reaction or the Pomeranz-Fritsch reaction .
Industrial Production Methods
Industrial production methods for fluorinated isoquinolines often involve the use of metal catalysts to facilitate the cyclization and fluorination processes. For example, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling are widely used due to their efficiency and functional group tolerance .
Analyse Chemischer Reaktionen
Types of Reactions
4-(3,5-Dimethylphenyl)-7-fluorobenzo[f]isoquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological and physical properties depending on the nature of the substituents .
Wissenschaftliche Forschungsanwendungen
4-(3,5-Dimethylphenyl)-7-fluorobenzo[f]isoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Fluorinated isoquinolines are investigated for their potential use in drug development due to their unique bioactivities.
Wirkmechanismus
The mechanism of action of 4-(3,5-Dimethylphenyl)-7-fluorobenzo[f]isoquinoline involves its interaction with various molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to biological targets by increasing its lipophilicity and stability. This can lead to the modulation of specific enzymes or receptors, resulting in the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3,5-Dimethylphenyl)isoquinoline: Lacks the fluorine atom, which can result in different biological activities and physical properties.
7-Fluoroisoquinoline: Lacks the 3,5-dimethylphenyl group, which can affect its overall bioactivity and applications.
Uniqueness
4-(3,5-Dimethylphenyl)-7-fluorobenzo[f]isoquinoline is unique due to the presence of both the 3,5-dimethylphenyl group and the fluorine atom. This combination can result in enhanced biological activities and improved physical properties, making it a valuable compound for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C21H16FN |
|---|---|
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
4-(3,5-dimethylphenyl)-7-fluorobenzo[f]isoquinoline |
InChI |
InChI=1S/C21H16FN/c1-13-10-14(2)12-15(11-13)21-19-7-6-18-16(4-3-5-20(18)22)17(19)8-9-23-21/h3-12H,1-2H3 |
InChI-Schlüssel |
DXZYXKZQAXXNHC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)C2=NC=CC3=C2C=CC4=C3C=CC=C4F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


